molecular formula C18H14ClN2NaO6S2 B1680989 Sitaxentan sodium CAS No. 210421-74-2

Sitaxentan sodium

Cat. No. B1680989
M. Wt: 476.9 g/mol
InChI Key: MDTNUYUCUYPIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitaxentan sodium, also known as TBC-11251, is a potent and highly selective endothelin A (ETA) receptor antagonist . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 .


Molecular Structure Analysis

The molecular formula of Sitaxentan sodium is C18H14ClN2NaO6S2 . It has a molecular weight of 476.9 g/mol . The IUPAC name is sodium; (4-chloro-3-methyl-1,2-oxazol-5-yl)- [2- [2- (6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide .


Chemical Reactions Analysis

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance .


Physical And Chemical Properties Analysis

Sitaxentan sodium is a solid compound . It has a solubility of ≥23.84 mg/mL in DMSO, ≥24.5 mg/mL in EtOH, and ≥45.3 mg/mL in H2O .

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension (PAH)

Sitaxentan sodium has been used in the treatment of PAH .

Summary of the Application

PAH is a chronic disease characterized by a progressive increase in pulmonary vascular resistance (PVR), which ultimately leads to right ventricular failure and premature death . Sitaxentan sodium is a potent and highly selective ET A receptor antagonist, with an ≊6500-fold higher affinity for ET A than ET B receptors . ET levels are elevated in patients with PAH, with a significant correlation between ET levels and disease severity and prognosis .

Methods of Application

Sitaxentan sodium is administered orally . The pharmacokinetics of sitaxentan allow once-daily administration .

Results or Outcomes

In Europe, oral sitaxentan is recommended for the treatment of adult patients with PAH classified as WHO functional class III to improve exercise capacity .

Kidney Disease Treatment

Sitaxentan sodium has been investigated for use in kidney disease treatment .

Summary of the Application

Endothelin (ET) is found to be increased in kidney disease secondary to hyperglycaemia, hypertension, acidosis, and the presence of insulin or proinflammatory cytokines . In this context, ET, via the endothelin receptor type A (ET A) activation, causes sustained vasoconstriction of the afferent arterioles that produces deleterious effects such as hyperfiltration, podocyte damage, proteinuria and, eventually, GFR decline . Therefore, endothelin receptor antagonists (ERAs) like sitaxentan have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease .

Results or Outcomes

Preclinical and clinical evidence has revealed that the administration of ERAs reduces kidney fibrosis, inflammation and proteinuria . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .

Treatment of Connective Tissue Diseases

Sitaxentan sodium has been investigated for use in the treatment of connective tissue diseases .

Results or Outcomes

Treatment of Congestive Heart Failure

Sitaxentan sodium has also been investigated for use in the treatment of congestive heart failure .

Results or Outcomes

Inhibition of Basolateral Na+ -taurocholate Cotransporting Polypeptide (NTCP)

Sitaxentan sodium has been found to inhibit basolateral Na+ -taurocholate cotransporting polypeptide (NTCP) .

Summary of the Application

NTCP is a protein that in humans is encoded by the SLC10A1 gene. It is involved in the uptake of bile acids into hepatocytes. Sitaxentan sodium’s inhibition of NTCP could potentially have therapeutic implications .

Results or Outcomes

Inhibition of Organic Anion-Transporting Polypeptides (OATPs) and Bile Salt Export Pump (BSEP)

Sitaxentan sodium has been found to inhibit organic anion-transporting polypeptides (OATPs) and bile salt export pump (BSEP) .

Summary of the Application

OATPs are a family of proteins involved in the transport of a wide range of endogenous and exogenous compounds, including drugs and toxins. BSEP is a protein that in humans is encoded by the ABCB11 gene. It is involved in the transport of bile salts from hepatocytes into bile. Sitaxentan sodium’s inhibition of OATPs and BSEP could potentially have therapeutic implications .

Safety And Hazards

Sitaxentan was removed from the market due to concerns about liver toxicity . It’s important to note that any use of this compound should be under the supervision of a healthcare provider.

Future Directions

Sitaxentan was investigated for use in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure . Future studies with sitaxentan will focus on patients with PAH associated with collagen vascular disease and will evaluate combined sitaxentan and sildenafil therapy .

properties

IUPAC Name

sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7H,6,8H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTNUYUCUYPIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitaxentan sodium

CAS RN

210421-74-2
Record name Sitaxentan sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210421742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenesulfonamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAXENTAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9JH46E20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitaxentan sodium
Reactant of Route 2
Reactant of Route 2
Sitaxentan sodium
Reactant of Route 3
Sitaxentan sodium
Reactant of Route 4
Sitaxentan sodium
Reactant of Route 5
Sitaxentan sodium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sitaxentan sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.